molecular formula C14H14BrNOS2 B2412698 (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1797244-14-4

(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2412698
CAS No.: 1797244-14-4
M. Wt: 356.3
InChI Key: SWSWVROGFGATFX-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14BrNOS2 and its molecular weight is 356.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characterization of thiophene derivatives, including studies on (4-Bromothiophen-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone analogs, play a significant role in understanding the reactivity and properties of such compounds. For example, Spinelli et al. (1968) and Karthik et al. (2021) explored the kinetics of reactions involving thiophene derivatives and piperidine, providing insights into the absence of secondary steric effects and the structural confirmation through X-ray diffraction studies (Spinelli, Guanti, & Dell'erba, 1968); (Karthik et al., 2021).

Antimicrobial and Antioxidant Properties

Research on thiophene derivatives also includes evaluating their antimicrobial and antioxidant properties. Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Mallesha & Mohana, 2014). Additionally, Çetinkaya et al. (2012) investigated the antioxidant activities of bromophenol derivatives, demonstrating their effectiveness in scavenging free radicals and suggesting potential health-related applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Molecular Docking and Theoretical Studies

Further studies, such as those by Shahana and Yardily (2020), involve the synthesis and characterization of thiophene-based compounds, followed by molecular docking to assess their potential as antibacterial agents. These studies employ density functional theory (DFT) calculations to optimize structural coordinates and analyze the reactivity and stability of the compounds, providing a theoretical basis for their potential applications (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS2/c15-12-7-13(19-9-12)14(17)16-4-1-10(2-5-16)11-3-6-18-8-11/h3,6-10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWVROGFGATFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.